molecular formula C6H11NO4 B576017 L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) CAS No. 183241-72-7

L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI)

Cat. No.: B576017
CAS No.: 183241-72-7
M. Wt: 161.157
InChI Key: WOCQGWHMXPRWHW-IMJSIDKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) typically involves the reaction of L-alanine with a suitable hydroxypropanoyl donor under controlled conditions. One common method is the reaction of L-alanine with 2-hydroxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) has several applications in scientific research:

Comparison with Similar Compounds

L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) can be compared with other similar compounds such as:

The uniqueness of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) lies in its specific hydroxypropanoyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

183241-72-7

Molecular Formula

C6H11NO4

Molecular Weight

161.157

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(6(10)11)7-5(9)4(2)8/h3-4,8H,1-2H3,(H,7,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

WOCQGWHMXPRWHW-IMJSIDKUSA-N

SMILES

CC(C(=O)O)NC(=O)C(C)O

Synonyms

L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI)

Origin of Product

United States

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